Volinanserin C-11

5-HT2A receptor binding affinity radioligand Kd comparison PET tracer potency

Volinanserin C-11 (CAS 174792-03-1), also designated [11C]MDL100907 or [11C]M100907, is the carbon-11 radiolabeled form of the highly selective 5-HT2A receptor antagonist MDL100907 (volinanserin). It is employed as a positron emission tomography (PET) radiotracer for the in vivo visualization and quantification of 5-HT2A receptors in the living human brain [3.0.CO;2-X" target="_blank">1].

Molecular Formula C22H28FNO3
Molecular Weight 372.5 g/mol
CAS No. 174792-03-1
Cat. No. B3062111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVolinanserin C-11
CAS174792-03-1
Molecular FormulaC22H28FNO3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
InChIInChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1/i1-1
InChIKeyHXTGXYRHXAGCFP-AVUPQLEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Volinanserin C-11 ([11C]MDL100907): A Selective 5-HT2A Receptor PET Radioligand for Quantitative Human Neuroimaging


Volinanserin C-11 (CAS 174792-03-1), also designated [11C]MDL100907 or [11C]M100907, is the carbon-11 radiolabeled form of the highly selective 5-HT2A receptor antagonist MDL100907 (volinanserin). It is employed as a positron emission tomography (PET) radiotracer for the in vivo visualization and quantification of 5-HT2A receptors in the living human brain [1]. The parent compound MDL100907 exhibits sub-nanomolar affinity for the 5-HT2A receptor (Ki = 0.36 nM) with 300-fold selectivity over 5-HT1C, α1-adrenergic, and sigma receptors, and >80-fold selectivity over other serotonergic subtypes . [11C]MDL100907 has been validated for human PET studies and remains, alongside [18F]altanserin, one of the most extensively used antagonist radioligands for 5-HT2A receptor imaging [2].

Why [11C]Volinanserin Cannot Be Replaced by Other 5-HT2A Radioligands: The Interchangeability Problem


Despite the availability of several 5-HT2A receptor PET tracers, direct substitution of [11C]MDL100907 with alternative radioligands introduces quantifiable confounds. [18F]Altanserin yields brain-penetrant radiometabolites ([18F]altanserinol and [18F]4-FBP) that cross the blood–brain barrier and contribute non-specific background signal, complicating kinetic modeling [1]. Agonist radiotracers such as [11C]CIMBI-5 bind exclusively to the high-affinity (G-protein-coupled) conformation of the 5-HT2A receptor, yielding binding potential values 25–33% lower than [11C]MDL100907, which binds both high- and low-affinity states equally [2]. Pharmacological probes like ketanserin possess significant off-target affinity at α1-adrenergic (Ki ≈ 40 nM) and histamine H1 (Ki ≈ 2 nM) receptors , precluding their use for unambiguous 5-HT2A quantification. These differences are not marginal; they directly affect receptor density estimates and the interpretability of clinical research data.

[11C]Volinanserin: Head-to-Head Quantitative Differentiation Evidence Against Key Comparators


Evidence 1: 4- to 8-Fold Higher Affinity for the 5-HT2A Receptor Compared to Ketanserin

In post-mortem human brain homogenate binding assays, [3H]MDL100907 (the tritiated analog of [11C]MDL100907) exhibits a dissociation constant (Kd) of 0.14–0.19 nM [1], compared to [3H]ketanserin which displays a Kd of approximately 0.69 nM under comparable conditions [2]. This represents a 4- to 5-fold higher affinity for the target receptor. Additionally, the functional Ki of MDL100907 at recombinant human 5-HT2A receptors is 0.36 nM [3], versus ketanserin's Ki of 2.3 nM for the same receptor — an approximately 6-fold difference in potency. The rank order of affinity for [3H]MDL100907-labeled receptors is MDL100907 > spiperone > ketanserin > mesulergine [1], confirming its position as the highest-affinity antagonist in this class.

5-HT2A receptor binding affinity radioligand Kd comparison PET tracer potency

Evidence 2: 300-Fold Selectivity Window Over Off-Target Receptors vs. Ketanserin's Polypharmacology

MDL100907 demonstrates 300-fold selectivity for the 5-HT2A receptor over 5-HT1C, α1-adrenergic, and sigma receptors, with weak binding to these off-targets (Ki values: 5-HT2C = 88 nM, α1-adrenergic = 128 nM, sigma = 87 nM) [1]. It shows negligible affinity for dopamine D2, muscarinic acetylcholine, and monoamine transporters [1]. In contrast, ketanserin exhibits high affinity for α1-adrenergic receptors (Ki ≈ 40 nM) and extremely high affinity for histamine H1 receptors (Ki ≈ 2 nM) , with only ~20–30-fold selectivity for 5-HT2A over 5-HT2C [2]. The selectivity ratio of MDL100907 for 5-HT2A over 5-HT2C is >244-fold (88/0.36), while ketanserin's ratio is approximately 20–30-fold. This difference is functionally significant: in discriminative stimulus studies in rats, ketanserin's stimulus effects involve both 5-HT2A and α1-adrenergic receptors, whereas MDL100907's stimulus is mediated exclusively by 5-HT2A receptors [3].

receptor selectivity off-target binding 5-HT2A specificity ratio

Evidence 3: Absence of Brain-Penetrant Radiometabolites vs. [18F]Altanserin

A critical limitation of [18F]altanserin for 5-HT2A PET imaging is the production of radiolabeled metabolites — [18F]altanserinol and [18F]4-(4-fluorobenzoyl)piperidine ([18F]4-FBP) — that cross the blood–brain barrier and contribute to non-specific background signal in the brain [1]. These radiometabolites are present at levels of 3–25% of total plasma radioactivity in human studies [1], complicating kinetic modeling and receptor quantification. In contrast, [11C]MDL100907 does not generate radiolabelled metabolites that are likely to cross the blood–brain barrier in human plasma [2]. This has been independently confirmed: 'There did not appear to be radiolabelled metabolites of [11C]MDL 100,907 in human plasma, which are likely to cross the blood–brain barrier' [2]. The absence of brain-penetrant radiometabolites eliminates a major source of quantification error and simplifies tracer kinetic modeling for [11C]MDL100907 compared with [18F]altanserin [3].

PET tracer metabolism blood-brain barrier penetration radiometabolite interference

Evidence 4: Validated Cerebellum Reference Region Enables Non-Invasive Quantification

The cerebellum has been validated as a region devoid of displaceable [11C]MDL100907 binding. In human blocking studies with the 5-HT2A antagonist mirtazapine (30 mg oral), no significant changes in total volume of distribution (VD) were observed in the cerebellum between baseline and blocked scans, confirming absence of specific binding [1]. This finding is supported by autoradiographic evidence: 'The cerebellum or structures of the brain stem were virtually devoid of 5-HT2A receptors' when labeled with [3H]M100907 [2]. Saturation occupancy of 5-HT2A receptors by risperidone further validates the cerebellum as a reference region [3]. This validation enables the use of the simplified reference tissue model (SRTM) for non-invasive derivation of binding potential (BPND), which has been successfully applied in multiple human PET studies using cerebellar gray matter as the reference region [4]. The test-retest variability of BPND using this approach is 7–11% in neocortical regions [3].

reference tissue model cerebellum devoid of 5-HT2A non-invasive PET quantification

Evidence 5: Single Population of Binding Sites with Extremely Low Non-Specific Binding vs. [3H]Ketanserin

In direct autoradiographic comparisons, [3H]MDL100907 reveals a single population of binding sites with extremely low levels of non-specific binding, whereas alternative radioligands including [3H]ketanserin show higher non-specific binding that obscures receptor visualization in certain brain regions [1]. Specifically, the study reported: 'At variance with the other radioligands, [3H]MDL 100,907 showed a single population of binding sites with extremely low levels of non-specific binding' [1]. A separate comparative autoradiography study in human striosomes confirmed that [3H]MDL100907 presented 'a much lower percentage of nonspecific binding compared with [3H]ketanserin,' and the patchy striosomal distribution pattern observed with [3H]MDL100907 and [125I](±)DOI was 'hardly observed with [3H]ketanserin' due to its higher non-specific background [2]. The Bmax values in human frontal cortex are 523 and 527 fmol/mg protein for [18F]altanserin and [3H]MDL100907, respectively, confirming consistency of receptor density measurement [3].

non-specific binding autoradiography signal-to-noise single binding site population

Evidence 6: Quantifiable Test-Retest Reproducibility (7–11% BPND Variability) and Mass Dose Limit for Human PET Studies

An extensive characterization study in 39 healthy adults (64 PET scans) established quantitative performance benchmarks for [11C]MDL100907 in humans [1]. The binding potential (BPND) test-retest variability was 7–11% in neocortical regions and 14–20% in orbitofrontal cortex and medial temporal lobe [1]. A mass dose limit of 4.6 μg was established to remain below 5% receptor occupancy, ensuring tracer conditions [1]. The in vivo Kd was estimated at 0.1 nM [1]. Scan duration of 90 minutes achieved stable outcome measures in all cortical regions except orbitofrontal (120 min required) [1]. [11C]MDL100907 specific binding was shown to be insensitive to competition with endogenous serotonin, as demonstrated by rapid tryptophan depletion experiments [1]. The mean age-related decline in brain 5-HT2A receptors was quantified as 14.0 ± 5.0% per decade [1], providing normative data for study design. In contrast, [11C]CIMBI-5, a 5-HT2A agonist radiotracer, demonstrates binding potential values 25–33% lower than [11C]MDL100907 due to binding only to the high-affinity receptor state [2], making [11C]MDL100907 the preferred choice when total receptor density (both affinity states) is the parameter of interest.

test-retest reliability binding potential variability tracer mass dose limit longitudinal PET study design

[11C]Volinanserin: Defined Research and Procurement Scenarios Based on Quantitative Evidence


Scenario 1: Clinical Neuroscience PET Studies Requiring Total 5-HT2A Receptor Density Quantification

When the research objective is to measure total 5-HT2A receptor density (both high- and low-affinity states), [11C]MDL100907 is the antagonist radiotracer of choice. Unlike agonist tracers such as [11C]CIMBI-5, which yield binding potential values 25–33% lower due to exclusive binding to the G-protein-coupled high-affinity state [1], [11C]MDL100907 binds both conformations with equal affinity [2]. The validated cerebellum reference region and well-characterized test-retest variability of 7–11% in neocortical regions [3] enable rigorous longitudinal study designs and multi-site trials in schizophrenia, depression, and aging research.

Scenario 2: CNS Drug Occupancy Studies Requiring High-Selectivity Target Engagement Measurement

For pharmaceutical occupancy studies where unambiguous attribution of PET signal to 5-HT2A receptors is essential, [11C]MDL100907 provides a 300-fold selectivity window over 5-HT1C, α1-adrenergic, and sigma receptors [1]. This selectivity is critical when occupancy of mixed-receptor drugs (e.g., atypical antipsychotics, some antidepressants) is being measured. The validated mass dose limit of 4.6 μg [2] ensures tracer conditions (<5% receptor occupancy) are maintained, and blockade studies using agents like mirtazapine and risperidone have confirmed that the cerebellum provides a valid reference region for occupancy calculations [3].

Scenario 3: Post-Mortem Autoradiography Mapping of 5-HT2A Receptor Distribution in Human Brain Tissue

For ex vivo autoradiographic mapping studies, [3H]MDL100907 (the tritiated analog of [11C]MDL100907) is the radioligand of choice due to its extremely low non-specific binding and single population of binding sites [1]. In direct comparisons, [3H]MDL100907 resolves neuroanatomical details — such as the striosomal compartmentalization of 5-HT2A receptors in human striatum — that are obscured with [3H]ketanserin due to higher non-specific background [2]. With a Kd of 0.14–0.19 nM in human brain tissue [1], it provides the highest affinity and cleanest signal of available 5-HT2A autoradiography radioligands.

Scenario 4: Studies Requiring Freedom from Brain-Penetrant Radiometabolite Confounds

In research contexts where kinetic modeling accuracy is paramount — such as studies with small expected effect sizes or comparisons across subject groups — [11C]MDL100907 is preferred over [18F]altanserin because it does not produce radiolabelled metabolites that cross the blood–brain barrier [1]. By contrast, [18F]altanserin yields two brain-penetrant radiometabolites ([18F]altanserinol and [18F]4-FBP) detectable at 3–25% of total plasma radioactivity [2], introducing systematic quantification error. This is particularly relevant for studies requiring precise arterial input function modeling or where reference tissue approaches may be biased by metabolite accumulation. However, the short carbon-11 half-life (20.4 min) limits multi-scan protocols and distribution to facilities without an on-site cyclotron, creating a procurement trade-off where [18F]MDL100907 may be preferred when longer scan times (>90 min) and off-site distribution are needed [3].

Quote Request

Request a Quote for Volinanserin C-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.